molecular formula C23H18N2O7 B12729392 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one CAS No. 103952-81-4

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B12729392
CAS No.: 103952-81-4
M. Wt: 434.4 g/mol
InChI Key: WLURIVABMWMFJO-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo cyclization with a nitrobenzoyl chloride derivative under acidic or basic conditions to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-phenyl-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one
  • 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-benzoyl-4H-1,3-benzoxazin-4-one

Uniqueness

2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of both the dimethoxyphenyl and nitrobenzoyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

103952-81-4

Molecular Formula

C23H18N2O7

Molecular Weight

434.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-nitrobenzoyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C23H18N2O7/c1-30-19-12-9-15(13-20(19)31-2)23-24(22(27)17-5-3-4-6-18(17)32-23)21(26)14-7-10-16(11-8-14)25(28)29/h3-13,23H,1-2H3

InChI Key

WLURIVABMWMFJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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